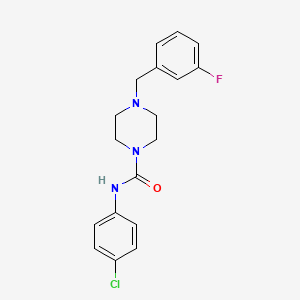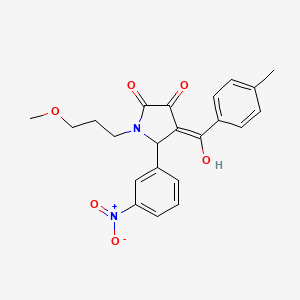
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. CX-5461 has been shown to have potential as an anti-cancer therapeutic agent due to its ability to selectively inhibit the growth of cancer cells with high levels of Pol I transcription.
Mécanisme D'action
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide targets Pol I transcription by binding to the DNA template and preventing the recruitment of Pol I transcription factors. This leads to a reduction in the production of ribosomal RNA, which is necessary for cell growth and division. As a result, cancer cells with high levels of Pol I transcription are selectively targeted and inhibited by N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide.
Biochemical and Physiological Effects:
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has been shown to induce DNA damage and activate the DNA damage response pathway in cancer cells. This leads to cell cycle arrest and apoptosis, ultimately resulting in the inhibition of cancer cell growth. In addition, N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has also been shown to have anti-angiogenic effects, inhibiting the formation of new blood vessels that are necessary for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is its selectivity for cancer cells with high levels of Pol I transcription, making it a promising candidate for targeted cancer therapy. However, one limitation is its potential toxicity to normal cells, which may limit its clinical use. In addition, N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a relatively new compound, and more research is needed to fully understand its potential as a therapeutic agent.
Orientations Futures
Future research on N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide should focus on its potential as a combination therapy with other anti-cancer agents, as well as its potential as a radiosensitizer. In addition, more research is needed to fully understand the mechanism of action of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide and its potential toxicity to normal cells. Finally, the development of more potent and selective Pol I inhibitors may lead to the discovery of even more effective anti-cancer agents.
Méthodes De Synthèse
The synthesis of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves several steps, starting with the condensation of 3-cyano-4,5-dimethylthiophene-2-carboxylic acid with 2-methyl-1H-indole-3-carbaldehyde to form the intermediate product. This intermediate is then reacted with acetic anhydride and ammonium acetate to yield the final product, N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide.
Applications De Recherche Scientifique
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has been extensively studied for its potential as an anti-cancer therapeutic agent. It has been shown to selectively inhibit the growth of cancer cells with high levels of Pol I transcription, making it a promising candidate for the treatment of various types of cancer. In addition, N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has also been shown to have potential as a radiosensitizer, enhancing the effectiveness of radiation therapy.
Propriétés
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-9-11(3)24-18(13(9)8-19)21-17(23)16(22)15-10(2)20-14-7-5-4-6-12(14)15/h4-7,20H,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODNMJORWLTTFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(3-chloro-4,5-diethoxyphenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5395321.png)
![2-[(2-methyl-1,3-oxazol-4-yl)methyl]-4-phenyl-5-(3-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride](/img/structure/B5395322.png)
![2-[1-(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-piperidinyl]ethanol](/img/structure/B5395340.png)

![N-(5-bromo-2-pyridinyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5395351.png)

![N-(2-chlorophenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5395358.png)
![4-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}piperazin-2-one](/img/structure/B5395359.png)
![3-(2-{[1-(methoxymethyl)cyclopentyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5395361.png)
![N-{1-[4-(methylsulfonyl)phenyl]propyl}-2-(2-thienyl)acetamide](/img/structure/B5395362.png)

![N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]-3-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanamide](/img/structure/B5395376.png)
![9-{4-[2-(1H-imidazol-1-yl)ethoxy]benzyl}-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5395384.png)
![1-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-4-[3-(2-fluorophenyl)acryloyl]piperazine](/img/structure/B5395410.png)